S-phenyl cyclohexanecarbothioate
Description
Properties
Molecular Formula |
C13H16OS |
|---|---|
Molecular Weight |
220.33 g/mol |
IUPAC Name |
S-phenyl cyclohexanecarbothioate |
InChI |
InChI=1S/C13H16OS/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2 |
InChI Key |
YDDAIPNDFFZIAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)SC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
S-tert-Butyl Cyclohexanecarbothioate (CAS: 54829-37-7)
- Structure : Replaces the phenyl group with a tert-butyl moiety.
- This steric effect may enhance stability under acidic or basic conditions .
- Applications : Likely used in sterically demanding synthetic pathways.
S-Phenyl Pyrrolidine-1-carbothioate (CAS: 138906-08-8)
- Structure : Substitutes the cyclohexane ring with a pyrrolidine (5-membered amine ring).
- Properties : Molecular weight 229.34 g/mol , higher boiling point (327.1°C ), and density 1.21 g/cm³ .
- Reactivity : The pyrrolidine nitrogen may participate in coordination or hydrogen bonding, altering solubility and reactivity compared to the cyclohexane derivative.
S-Methyl Cyclohexene-1-carbothioate (CAS: 5828-09-1)
- Structure : Features a cyclohexene ring (unsaturated) and a methyl group instead of phenyl.
- Properties : Unsaturation increases electrophilicity, making it more reactive in addition reactions. The methyl group reduces steric bulk compared to phenyl .
- Applications: Potential use in Diels-Alder reactions due to the conjugated diene system.
Phenyl Thiobenzoate (CAS: 884-09-3)
- Structure : Replaces the cyclohexane ring with a benzene ring.
- Properties : Molecular formula C₁₃H₁₀OS , molecular weight 214.28 g/mol .
Comparative Data Table
Key Research Findings
Steric Effects : The tert-butyl derivative’s steric bulk (CAS: 54829-37-7) may hinder nucleophilic substitution, making it less reactive than this compound in SN2 mechanisms .
Thermal Stability : S-Phenyl pyrrolidine-1-carbothioate (CAS: 138906-08-8) exhibits a high boiling point (327.1°C ), suggesting superior thermal stability compared to the cyclohexane analogue .
Reactivity Trends : Unsaturated analogues like S-methyl cyclohexene-1-carbothioate (CAS: 5828-09-1) show enhanced reactivity in cycloaddition reactions due to conjugated double bonds .
Aromatic vs. Aliphatic Cores : Phenyl thiobenzoate (CAS: 884-09-3) benefits from aromatic stabilization but lacks the conformational flexibility of cyclohexane-based thiocarboxylates, impacting its interaction with enzymes or catalysts .
Preparation Methods
Thiourea-Mediated Thioesterification
The most well-documented synthesis of S-phenyl cyclohexanecarbothioate (3g) involves a one-pot reaction utilizing cyclohexanecarboxylic acid, 1,1,3,3-tetramethylthiourea, and 4-iodobenzaldehyde. Despite the nomenclature suggesting the use of iodobenzene, the reported method specifies 4-iodobenzaldehyde as the aryl iodide source, which may indicate a discrepancy in the substrate or a specialized reaction mechanism.
Reagents and Stoichiometry
-
Cyclohexanecarboxylic acid : 25.5 mg (0.2 mmol, 1.0 equiv)
-
1,1,3,3-Tetramethylthiourea : 79.5 mg (0.6 mmol, 3.0 equiv)
-
4-Iodobenzaldehyde : 139.0 mg (0.6 mmol, 3.0 equiv)
Reaction Conditions
The reaction proceeds under ambient conditions in a polar aprotic solvent, though the exact solvent is unspecified in the available data. The mixture is stirred until completion, as monitored by thin-layer chromatography (TLC).
Purification
The crude product is purified via flash column chromatography using a hexane:ethyl acetate (75:1) eluent system, yielding this compound as a yellow liquid in 40% yield (15.0 mg).
Analytical Characterization
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.35 (m, 5H, aromatic), 2.65–2.55 (m, 1H, cyclohexane CH), 2.05–1.95 (m, 2H), 1.87–1.77 (m, 2H), 1.72–1.65 (m, 1H), 1.58–1.47 (m, 2H), 1.38–1.17 (m, 3H).
-
¹³C NMR (101 MHz, CDCl₃) : δ 200.8 (C=S), 134.6, 129.1, 128.0 (aromatic carbons), 52.5, 29.6, 25.6, 25.5 (cyclohexane carbons).
-
HRMS : Calculated for C₁₃H₁₆OS (M+H⁺): 239.0900; Found: 239.0900.
Mechanistic Considerations
The reaction likely proceeds via a nucleophilic acyl substitution mechanism. Cyclohexanecarboxylic acid is activated by the thiourea reagent, forming a reactive intermediate that undergoes sulfur transfer. The aryl iodide then displaces the leaving group, yielding the thioester. The use of 4-iodobenzaldehyde as the aryl source remains unconventional for forming a simple phenyl group, suggesting potential in situ reduction or a typographical error in the substrate identity.
Comparative Analysis of Related Thioesters
While this compound is synthesized in 40% yield, analogous compounds with electron-withdrawing substituents exhibit higher efficiencies. For example:
| Compound | Substituent | Yield | Eluent Ratio (Hexane:EtOAc) |
|---|---|---|---|
| 3f | CF₃ | 92% | 300:1 |
| 3i | Biphenyl | 70% | 300:1 |
| 3p | Naphthyl | 68% | 300:1 |
These data suggest that steric and electronic factors significantly influence reaction efficiency.
Challenges and Optimizations
The moderate yield (40%) of the primary method highlights opportunities for improvement. Potential optimizations include:
Q & A
Q. What are the optimal synthetic conditions for preparing S-phenyl cyclohexanecarbothioate with high yield and purity?
- Methodological Answer : The synthesis of thioesters like this compound typically involves nucleophilic substitution or esterification under controlled conditions. Key parameters include:
- Catalyst Selection : Use of mild bases (e.g., pyridine) or coupling agents (e.g., 2-chloro-N-methylpyridinium iodide) to activate carboxylic acid derivatives .
- Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions such as hydrolysis or oxidation .
- Solvent Choice : Anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) prevent unwanted hydrolysis of intermediates .
Post-synthesis, purification via column chromatography or recrystallization is critical. For reproducibility, document all parameters (e.g., molar ratios, reaction time) in the experimental section .
Q. Which spectroscopic and analytical techniques are essential for confirming the identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm structural integrity by identifying key signals (e.g., thioester carbonyl at ~200 ppm in ) .
- Infrared (IR) Spectroscopy : Detect characteristic stretches (e.g., C=O at ~1680–1720 cm, C-S at ~600–700 cm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Purity Assessment : Use HPLC with UV detection or melting point analysis to ensure >95% purity .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures .
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation, and monitor via UV-Vis spectroscopy over time .
- Moisture Sensitivity : Use Karl Fischer titration to quantify water content in samples; store in desiccators with inert gas .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents enhance nucleophilicity) .
- PubChem Data : Cross-reference experimental properties (e.g., boiling point, density) with computational predictions for validation .
Q. What strategies resolve contradictions in spectroscopic data when characterizing novel thioester derivatives?
- Methodological Answer :
- Multi-Technique Validation : Combine NMR, IR, and X-ray crystallography to resolve ambiguous signals (e.g., overlapping peaks in NMR) .
- Isotopic Labeling : Use -labeled analogs to confirm sulfur-related vibrational modes in IR .
- Reproducibility Checks : Repeat experiments under identical conditions and compare with literature data from authoritative databases (e.g., PubChem, CAS Common Chemistry) .
Q. How can researchers optimize the synthesis of this compound for scalability while maintaining stereochemical integrity?
- Methodological Answer :
- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions in large-scale syntheses .
- Chiral Catalysts : Employ enantioselective catalysts (e.g., organocatalysts) to control stereochemistry during cyclization .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
